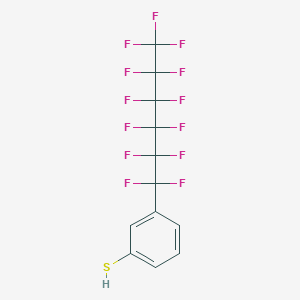
3-(Tridecafluorohexyl)benzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tridecafluorohexyl)benzene-1-thiol is an organosulfur compound characterized by a benzene ring substituted with a thiol group and a tridecafluorohexyl chain. This compound is notable for its unique chemical properties, including high thermal stability and resistance to oxidation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tridecafluorohexyl)benzene-1-thiol typically involves the reaction of tridecafluorohexyl iodide with thiophenol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol group. The general reaction scheme is as follows:
C6H5SH+C6F13I→C6H4(C6F13)SH+NaI
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Tridecafluorohexyl)benzene-1-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Addition: The thiol group can participate in thiol-ene click reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Radical initiators like azobisisobutyronitrile (AIBN) for thiol-ene reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Halogenated Derivatives: Resulting from electrophilic substitution on the benzene ring.
Thioethers: Formed from thiol-ene reactions.
Scientific Research Applications
3-(Tridecafluorohexyl)benzene-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.
Biology: Investigated for its potential in modifying biological molecules due to its thiol group.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Tridecafluorohexyl)benzene-1-thiol involves its thiol group, which can form strong bonds with metals and other electrophiles. This property is exploited in various applications, such as catalysis and surface modification. The tridecafluorohexyl chain imparts hydrophobicity and chemical resistance, making the compound useful in creating non-stick and anti-corrosive surfaces.
Comparison with Similar Compounds
Similar Compounds
Pentafluorobenzenethiol: Another fluorinated thiol with similar properties but a shorter fluorinated chain.
Perfluorooctanethiol: Contains a longer fluorinated chain, offering different hydrophobic properties.
Benzene-1-thiol: Lacks the fluorinated chain, resulting in different chemical behavior and applications.
Uniqueness
3-(Tridecafluorohexyl)benzene-1-thiol is unique due to its combination of a thiol group and a long fluorinated chain, providing a balance of reactivity and stability. This makes it particularly valuable in applications requiring both chemical resistance and the ability to form strong bonds with other molecules .
Properties
CAS No. |
56285-78-0 |
|---|---|
Molecular Formula |
C12H5F13S |
Molecular Weight |
428.21 g/mol |
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzenethiol |
InChI |
InChI=1S/C12H5F13S/c13-7(14,5-2-1-3-6(26)4-5)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h1-4,26H |
InChI Key |
IRPVBYQRPIZOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















